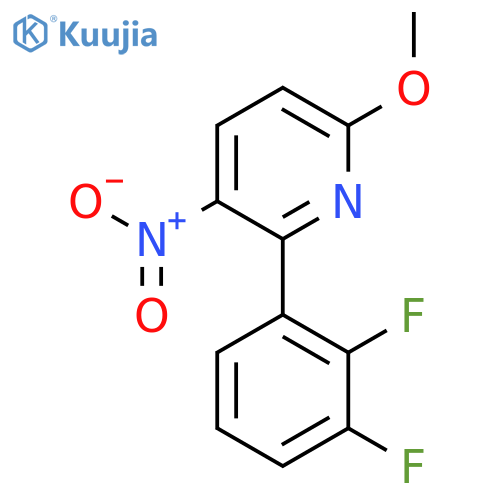Cas no 1261619-60-6 (2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine)

1261619-60-6 structure
商品名:2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine
CAS番号:1261619-60-6
MF:C12H8F2N2O3
メガワット:266.200329780579
CID:4928172
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine
-
- インチ: 1S/C12H8F2N2O3/c1-19-10-6-5-9(16(17)18)12(15-10)7-3-2-4-8(13)11(7)14/h2-6H,1H3
- InChIKey: FERHSZPDGHSICP-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1C(=CC=C(N=1)OC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 67.9
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006288-250mg |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine |
1261619-60-6 | 97% | 250mg |
$659.60 | 2023-09-03 | |
| Alichem | A022006288-500mg |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine |
1261619-60-6 | 97% | 500mg |
$931.00 | 2023-09-03 | |
| Alichem | A022006288-1g |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine |
1261619-60-6 | 97% | 1g |
$1696.80 | 2023-09-03 |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine 関連文献
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1261619-60-6 (2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 152840-81-8(Valine-1-13C (9CI))
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量